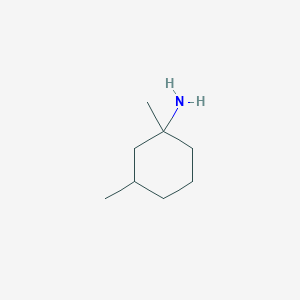
3-Amino-3-carbamoylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-carbamoylpropanoic acid hydrochloride is a chemical compound with the molecular formula C4H9ClN2O3. It is a derivative of 3-amino-3-carbamoylpropanoic acid, which is known for its applications in various scientific fields. This compound is characterized by the presence of an amino group, a carbamoyl group, and a hydrochloride salt, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-carbamoylpropanoic acid hydrochloride typically involves the reaction of 3-amino-3-carbamoylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
3-Amino-3-carbamoylpropanoic acid+HCl→3-Amino-3-carbamoylpropanoic acid hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-carbamoylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-Amino-3-carbamoylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-amino-3-carbamoylpropanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include enzyme inhibition and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-carbamoylpropanoic acid: The parent compound without the hydrochloride salt.
Asparagine: A similar amino acid with a carbamoyl group.
Glutamine: Another amino acid with a similar structure but with an additional methylene group.
Uniqueness
3-Amino-3-carbamoylpropanoic acid hydrochloride is unique due to its enhanced solubility in water, which is attributed to the presence of the hydrochloride salt. This property makes it more suitable for certain applications compared to its non-salt counterparts.
Propriétés
Formule moléculaire |
C4H9ClN2O3 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
3,4-diamino-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H |
Clé InChI |
YJDAOISSMHTVLS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)N)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
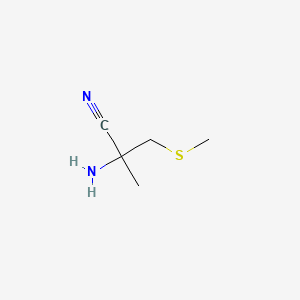
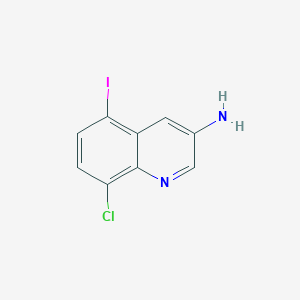
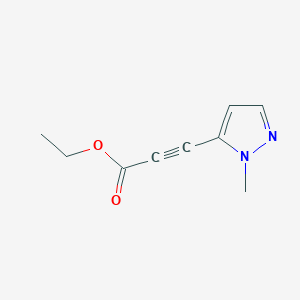


![tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride](/img/structure/B13236150.png)
![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
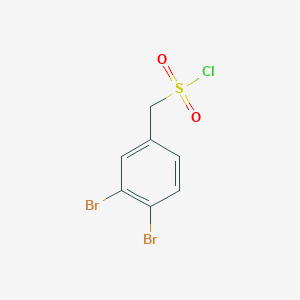
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
